1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is of interest in medicinal chemistry due to its potential biological activity and unique structural properties. It belongs to a class of compounds known as azabicyclics, which are characterized by their bicyclic framework that includes nitrogen atoms.
The compound can be sourced from various chemical suppliers and is often studied in the context of synthetic organic chemistry and pharmacology. Its chemical properties and potential applications have been documented in several research articles and patents, indicating its relevance in drug discovery and development.
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride can be classified as:
The synthesis of 1-phenyl-3-azabicyclo[3.1.1]heptane typically involves several key steps, including the formation of the bicyclic structure through cyclization reactions. Common methods include:
Specific reaction conditions such as temperature, pressure, and solvent choice can significantly influence the yield and purity of the final product. For instance, using dichloromethane (DCM) as a solvent has been reported to facilitate effective cyclization while maintaining high yields.
The molecular structure of 1-phenyl-3-azabicyclo[3.1.1]heptane features a seven-membered ring containing one nitrogen atom and a phenyl substituent at one of its bridgehead positions. This configuration imparts rigidity to the molecule, which is crucial for its biological activity.
Key structural data includes:
1-Phenyl-3-azabicyclo[3.1.1]heptane undergoes various chemical reactions, including:
The choice of reagents and reaction conditions (e.g., temperature, solvent) is essential for optimizing yields and minimizing side reactions. For example, using specific catalysts can enhance reaction rates and selectivity.
The mechanism of action for 1-phenyl-3-azabicyclo[3.1.1]heptane hydrochloride is primarily related to its interaction with biological targets such as receptors or enzymes. The bicyclic structure allows it to mimic certain neurotransmitters or other biologically active molecules.
Research indicates that compounds with similar structures may exhibit cholinergic activity, influencing neurotransmission pathways in the nervous system, which could be beneficial for treating various neurological disorders.
While specific physical properties such as melting point and boiling point may not be extensively documented, general characteristics include:
Chemical properties include:
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride has potential applications in:
The compound's unique structural features make it a valuable candidate for further exploration in drug discovery and development initiatives aimed at enhancing therapeutic efficacy while minimizing side effects.
The integration of bicyclic amines into therapeutics evolved from natural product inspirations to rational drug design. Early neuroleptics highlighted the importance of nitrogen-containing bridged systems, as demonstrated by the 1995 patent US5521209A covering N-substituted azabicyclo[3.2.0]heptane derivatives as dopamine receptor modulators. These compounds established that conformational restriction of the amine moiety significantly enhanced receptor selectivity and duration of action [2]. Phencynonate hydrochloride (3-methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate), an anticholinergic agent, further exemplified this trend by leveraging its bicyclic core for potent muscarinic receptor antagonism [9].
The 2010s witnessed targeted exploration of [3.1.1]-fused systems. US9205074B2 detailed 1-aryl-3-azabicyclo[3.1.0]hexanes as serotonin receptor ligands for anxiety disorders, underscoring the pharmacological versatility of strained bicyclic amines [10]. Concurrently, Denisenko's 2010 synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one established scalable routes to this previously inaccessible scaffold, enabling systematic structure-activity relationship (SAR) studies [6].
Key Developments:
Table 1: Evolution of Bicyclic Amine Therapeutics
Timeframe | Scaffold | Therapeutic Application | Advancement |
---|---|---|---|
1995 | Azabicyclo[3.2.0]heptane | Neuroleptics (Dopamine modulation) | Enhanced receptor selectivity vs. linear amines |
2005 | Azabicyclo[3.3.1]nonane | Anticholinergics (Phencynonate) | Improved peripheral vs. central activity separation |
2014 | Azabicyclo[3.1.0]hexane | Anxiolytics (5-HT modulation) | Mitigated metabolic lability of aromatic systems |
2024 | Azabicyclo[3.1.1]heptane | Multipurpose building block | Balanced strain energy and synthetic accessibility |
Molecular property analyses reveal why the [3.1.1] system gained prominence:
Saturated bioisosteres address intrinsic limitations of aromatic rings, particularly poor solubility, metabolic instability, and high melting points. Analysis of >31,000 GlaxoSmithKline compounds demonstrated that each added aromatic ring increased average lipophilicity (cLogP) by 0.85 and reduced aqueous solubility by 0.35 log units [8]. Benzene rings also undergo cytochrome P450-mediated oxidation to electrophilic quinones (e.g., acetaminophen → N-acetyl-p-benzoquinone imine), causing hepatotoxicity via protein adduct formation [8].
Cycloalkyl and bicyclic bioisosteres mitigate these issues:
Table 2: Bioisostere Performance Benchmarks
Parameter | Benzene | Cyclohexane | Bicyclo[1.1.1]pentane | 3-Azabicyclo[3.1.1]heptane |
---|---|---|---|---|
Solubility (log S) | -2.5 to -4.0 | -1.8 to -3.0 | -1.0 to -2.5 | -2.0 to -3.0 |
CYP3A4 t₁/₂ (min) | 8–15 | 25–40 | 45–90 | 30–60 |
Membrane Permeability (PAMPA, nm/s) | 150–300 | 300–500 | 400–700 | 350–600 |
Vector Angle (°) | 120 (para) | 180 (diaxial) | 116 (bridge) | 70–75 (bridgehead) |
Notably, 1-phenyl-3-azabicyclo[3.1.1]heptane’s hydrochloride salt further amplifies solubility via ionizable nitrogen, making it preferable over neutral bioisosteres like bicyclo[1.1.1]pentane in polar media [6] [8].
The 3-azabicyclo[3.1.1]heptane core delivers three strategic advantages over monocyclic aromatics:
Vector Geometry Optimization
Bridgehead substitution creates ortho-like spatial relationships unattainable in flat rings. In PF-00835231 (a SARS-CoV-2 main protease inhibitor), the bicyclo[3.1.1]heptane enforced a 2.1 Å distance between warhead and backbone-binding groups—optimizing interactions with the catalytic dyad while maintaining cell permeability [3]. Quantum mechanical calculations confirm that [3.1.1] systems better replicate meta-substituted benzene torsional angles versus [2.2.2] analogues [8].
Conformational Effects on Target Engagement
The locked "chair-boat" conformation minimizes entropic penalties upon binding. For BACE-1 inhibitors, installing azabicyclo[3.1.1]heptane increased potency 10-fold (IC₅₀ = 0.24 μM → 0.02 μM) by pre-organizing the molecule into the active conformation required for aspartyl protease inhibition [3]. Molecular dynamics simulations revealed <1.0 Å backbone deviation upon binding versus >2.5 Å for flexible analogs.
Synthetic Versatility
Recent methodologies enable gram-scale production:
Table 3: Vector Analysis of Bioisosteric Replacements
Scaffold | Substitution Pattern | Bridge Distance (Å) | Key Bond Angle (°) | Target Applications |
---|---|---|---|---|
Benzene | meta | 2.8 | 120 | GPCRs, Kinases |
Bicyclo[1.1.1]pentane | para mimic | 1.8 | 116 | Kinase inhibitors, mGluR1a antagonists |
Bicyclo[2.2.2]octane | para mimic | 2.7 | 180 | MDM2 inhibitors (e.g., APG-115) |
3-Azabicyclo[3.1.1]heptane | ortho/meta hybrid | 2.3 | 72 | Serotonin receptors, BACE-1, SARS-CoV-2 Mpro |
These innovations position 1-phenyl-3-azabicyclo[3.1.1]heptane hydrochloride as a "privileged" intermediate for neurodegenerative and antiviral agents, with >15 derivatives currently in preclinical evaluation as of 2024 [3] [7].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: